

Physical and chemical properties of 1-(diethoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(Diethoxymethyl)-4-nitrobenzene

Cat. No.: B12788955

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An In-depth Technical Guide to 1-(diethoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(diethoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzaldehyde diethyl acetal, is an organic compound with the chemical formula C₁₁H₁₅NO₄. It belongs to the class of aromatic acetals, characterized by a benzene ring substituted with a nitro group and a diethoxymethyl group. This compound serves as a valuable intermediate in organic synthesis, offering a protected form of the 4-nitrobenzaldehyde functional group. The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the acetal group provides stability under various reaction conditions, which can be later deprotected to reveal the aldehyde. This guide provides a comprehensive overview of the physical and chemical properties of **1-(diethoxymethyl)-4-nitrobenzene**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-(diethoxymethyl)-4-nitrobenzene** is presented below. Due to the limited availability of experimentally determined data for this



specific compound, some properties are based on data from closely related analogs and computational predictions.

Table 1: Physical and Chemical Properties of 1-(diethoxymethyl)-4-nitrobenzene

Property	Value	Source/Notes
IUPAC Name	1-(diethoxymethyl)-4- nitrobenzene	
Synonyms	4-nitrobenzaldehyde diethyl acetal	
CAS Number	2403-62-5	[1]
Molecular Formula	C11H15NO4	[1]
Molecular Weight	225.24 g/mol	[1]
Appearance	Yellowish oil/liquid (predicted)	Based on analogs[2]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in common organic solvents like ethanol, ether, and benzene. Insoluble in water. Predicted based on structure and properties of analogs[3]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1**-(diethoxymethyl)-4-nitrobenzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

Table 2: ¹H NMR Spectral Data of **1-(diethoxymethyl)-4-nitrobenzene**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
8.20	d	2Н	Aromatic protons ortho to the nitro group	[4]
7.65	d	2Н	Aromatic protons meta to the nitro group	[4]
5.37	S	1H	Benzylic proton (-CH(OEt) ₂)	[4]
3.58	q	4H	Methylene protons of ethoxy groups (- OCH ₂ CH ₃)	[4]
1.24	t	6Н	Methyl protons of ethoxy groups (- OCH ₂ CH ₃)	[4]

¹³C NMR Spectroscopy

While an experimental ¹³C NMR spectrum for **1-(diethoxymethyl)-4-nitrobenzene** is not readily available in the searched literature, predicted chemical shifts based on structure-spectrum correlations for similar compounds are presented below. The chemical shifts for the aromatic carbons are influenced by the electron-withdrawing nitro group.

Table 3: Predicted ¹³C NMR Spectral Data of **1-(diethoxymethyl)-4-nitrobenzene**



Chemical Shift (δ) ppm	Assignment
~148	C-NO2 (ipso-carbon)
~145	C-CH(OEt) ₂ (ipso-carbon)
~128	Aromatic CH ortho to the acetal
~124	Aromatic CH ortho to the nitro group
~101	Benzylic carbon (-CH(OEt)2)
~62	Methylene carbons of ethoxy groups (- OCH ₂ CH ₃)
~15	Methyl carbons of ethoxy groups (-OCH₂CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of **1-(diethoxymethyl)-4-nitrobenzene** is expected to show characteristic absorption bands for the nitro group, the C-O bonds of the acetal, and the aromatic ring.

Table 4: Expected Infrared Absorption Bands for 1-(diethoxymethyl)-4-nitrobenzene

Wavenumber (cm ^{−1})	Intensity	Assignment
~1520 and ~1350	Strong	Asymmetric and symmetric NO ₂ stretching
~1100-1000	Strong	C-O stretching of the acetal
~3100-3000	Medium	Aromatic C-H stretching
~2980-2850	Medium	Aliphatic C-H stretching
~1600, ~1475	Medium to Weak	Aromatic C=C stretching

Mass Spectrometry

The mass spectrum of **1-(diethoxymethyl)-4-nitrobenzene** would likely show a molecular ion peak (M⁺) at m/z 225. Key fragmentation patterns would involve the loss of ethoxy groups and the nitro group.



Table 5: Predicted Mass Spectrometry Fragmentation for 1-(diethoxymethyl)-4-nitrobenzene

m/z	Fragment
225	[M]+
180	[M - OCH ₂ CH ₃] ⁺
151	[M - CH(OCH ₂ CH ₃) ₂] ⁺ (4-nitrobenzyl cation)
134	[M - OCH ₂ CH ₃ - NO ₂] ⁺
103	[C ₇ H ₇ O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols Synthesis of 1-(diethoxymethyl)-4-nitrobenzene

The synthesis of **1-(diethoxymethyl)-4-nitrobenzene** is typically achieved through the acetalization of 4-nitrobenzaldehyde with ethanol in the presence of an acid catalyst.

Reaction Scheme:

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Figure 1: Synthesis of 1-(diethoxymethyl)-4-nitrobenzene.

Detailed Methodology:

- Materials: 4-nitrobenzaldehyde, absolute ethanol, a suitable acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like anhydrous zinc chloride), and a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.



Procedure:

- To a solution of 4-nitrobenzaldehyde in a minimal amount of absolute ethanol, add a catalytic amount of the acid catalyst.[5]
- The reaction mixture is typically refluxed for several hours to drive the equilibrium towards the formation of the acetal.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.
- Work-up and Purification:
 - The acidic catalyst is neutralized by the addition of a weak base, such as sodium bicarbonate solution.
 - The crude product is extracted with an organic solvent like diethyl ether or ethyl acetate.
 - The organic layer is washed with water and brine, and then dried over an anhydrous drying agent.
 - The solvent is removed under reduced pressure.
 - Purification of the final product can be achieved by vacuum distillation.

Analytical Methods

Thin-Layer Chromatography (TLC): TLC is a useful technique to monitor the progress of the synthesis and to assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to confirm its molecular weight and fragmentation pattern.

Reactivity and Potential Applications

The chemical reactivity of **1-(diethoxymethyl)-4-nitrobenzene** is primarily dictated by the nitro group and the protected aldehyde functionality.



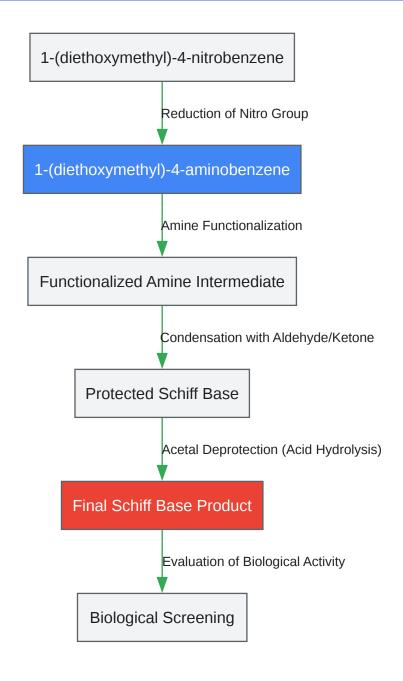
- Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of 4-aminobenzaldehyde derivatives, which are important precursors in the pharmaceutical and dye industries.
- Deprotection of the Acetal: The diethyl acetal group is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This allows for the unmasking of the aldehyde functionality at a later stage in a synthetic sequence.
- Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

The ability to selectively manipulate the nitro and protected aldehyde groups makes **1- (diethoxymethyl)-4-nitrobenzene** a versatile building block in multi-step organic synthesis.

Logical Workflow for a Potential Application

While specific signaling pathways involving **1-(diethoxymethyl)-4-nitrobenzene** are not documented, a logical workflow for its potential use in the synthesis of a hypothetical biologically active compound can be visualized. For instance, the reduction of the nitro group to an amine, followed by functionalization and subsequent deprotection of the aldehyde, could be a route to novel Schiff base derivatives with potential pharmacological activities.





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- To cite this document: BenchChem. [Physical and chemical properties of 1-(diethoxymethyl)-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12788955#physical-and-chemical-properties-of-1diethoxymethyl-4-nitrobenzene]

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